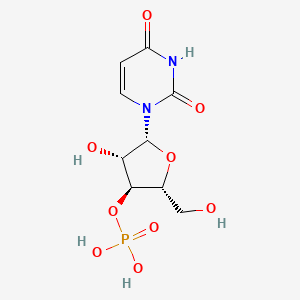

Uracil arabinose-3'-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. Es un derivado de uracilo y arabinosa, y juega un papel significativo en varios procesos bioquímicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La arabinouridina 3’-fosfato se puede sintetizar mediante la ruta del epóxido. Esto implica la apertura de un anillo de epóxido por fosfatos de sodio en una solución acuosa. El proceso incluye la formación de arabinouridina a partir de la apertura del anillo de epóxido de lixo por el dianión fosfato . Otro método implica la síntesis química de arabinonucleótidos, que elimina la protección de varios pasos de los bloques de construcción de arabinonucleósidos .

Métodos de producción industrial: Los métodos de producción industrial para la arabinouridina 3’-fosfato no están ampliamente documentados. los métodos de síntesis química mencionados anteriormente se pueden ampliar para aplicaciones industriales, asegurando la producción de arabinouridina 3’-fosfato de alta pureza para fines de investigación y farmacéuticos.

Análisis De Reacciones Químicas

Tipos de reacciones: La arabinouridina 3’-fosfato experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en diversas condiciones.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados de uracilo, mientras que la reducción puede producir formas reducidas de arabinouridina 3’-fosfato.

Aplicaciones Científicas De Investigación

La arabinouridina 3’-fosfato tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La arabinouridina 3’-fosfato ejerce sus efectos al interactuar con dianas moleculares y vías específicas. Se une a la ribonucleasa A con mayor afinidad que la uridina 3’-fosfato, lo que puede deberse a la naturaleza más aniónica de sus grupos fosforilo . Esta interacción puede inhibir la actividad catalítica de la ribonucleasa A, convirtiéndola en un posible inhibidor para aplicaciones terapéuticas.

Compuestos similares:

- Uridina 3’-fosfato

- 2’-Fluoro-2’-desoxiuridina 3’-fosfato

- 2’-Desoxiuridina 3’-fosfato

Comparación: La arabinouridina 3’-fosfato es única debido a su mayor afinidad por la ribonucleasa A en comparación con compuestos similares como la uridina 3’-fosfato y la 2’-desoxiuridina 3’-fosfato . Esta mayor afinidad se atribuye a la naturaleza más aniónica de sus grupos fosforilo, lo que mejora sus interacciones de unión. Además, se ha descubierto que la arabinouridina 3’-fosfato exhibe una mejor resistencia a la nucleasa y una capacidad de hibridación selectiva de ARN en relación con otros nucleótidos modificados .

Comparación Con Compuestos Similares

- Uridine 3’-phosphate

- 2’-Fluoro-2’-deoxyuridine 3’-phosphate

- 2’-Deoxyuridine 3’-phosphate

Comparison: Arabinouridine 3’-phosphate is unique due to its higher affinity for ribonuclease A compared to similar compounds like uridine 3’-phosphate and 2’-deoxyuridine 3’-phosphate . This higher affinity is attributed to the more anionic nature of its phosphoryl groups, which enhances its binding interactions. Additionally, arabinouridine 3’-phosphate has been found to exhibit improved nuclease resistance and RNA hybridizing selective ability relative to other modified nucleotides .

Propiedades

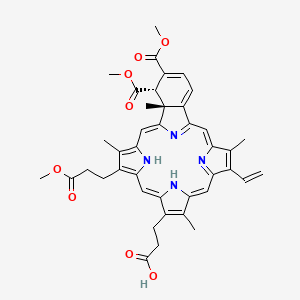

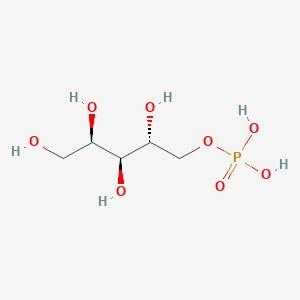

Fórmula molecular |

C9H13N2O9P |

|---|---|

Peso molecular |

324.18 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6+,7-,8-/m1/s1 |

Clave InChI |

FOGRQMPFHUHIGU-PXBUCIJWSA-N |

SMILES isomérico |

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O |

SMILES canónico |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol](/img/structure/B10769344.png)

![tetrasodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B10769351.png)

![N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B10769354.png)

![2-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-propionic acid](/img/structure/B10769359.png)

![N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine](/img/structure/B10769392.png)

![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769401.png)

![Ac-Lys-[Leu(8)]-des-Arg(9)-BK](/img/structure/B10769418.png)

![(2R,3R)-2-[(2R,4S,5S,6S)-4-[(2R,4S,5R,6S)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1R,3R,4S)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2R,4S,5S,6S)-4-[(2R,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B10769426.png)